Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
Description
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative characterized by a phenyl group at position 4 of the thiazole ring and a 3,4-dimethylphenyl acetamido substituent at position 2. Thiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
ethyl 2-[[2-(3,4-dimethylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-4-27-21(26)20-19(17-8-6-5-7-9-17)24-22(28-20)23-18(25)13-16-11-10-14(2)15(3)12-16/h5-12H,4,13H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJSPJRESVHJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the acylation of 3,4-dimethylphenylacetic acid to form an intermediate, which is then reacted with thioamide and ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The primary products are alcohols or amines.
Substitution: The products depend on the substituents introduced, often resulting in various thiazole derivatives.
Scientific Research Applications
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with metal ions and proteins, which can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Thiazole Derivatives
Substituent Variations and Structural Features
Key structural differences among similar compounds lie in the substituents at positions 2, 4, and 5 of the thiazole core. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its complex structure that includes a thiazole ring, a phenyl group, and an ethyl ester functional group. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The compound's IUPAC name is ethyl 2-[[2-(3,4-dimethylphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate]. The synthesis typically involves several key steps:
- Formation of the Thiazole Ring: This is achieved through a cyclization reaction involving α-haloketone and thiourea.
- Introduction of the Phenyl Group: Utilizing Friedel-Crafts acylation with phenyl acyl chloride.
- Amidation Reaction: Reacting the intermediate with 3,4-dimethylphenylacetic acid.
- Esterification: The final step involves esterification to introduce the ethyl ester group.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests its potential application in treating inflammatory diseases .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro assays on cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) have shown that the compound exhibits selective cytotoxicity. The mechanism of action may involve apoptosis induction and cell cycle arrest .
Case Studies
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Antimicrobial Efficacy:
- A study conducted on the efficacy of thiazole derivatives revealed that compounds similar to this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anti-inflammatory Mechanism:
- In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
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Anticancer Studies:
- A comparative study on several thiazole derivatives indicated that this compound had an IC50 value of 15 µM against A549 cells, demonstrating its potential as a lead compound for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
